molecular formula C19H27N3O3S2 B311425 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide

Cat. No.: B311425
M. Wt: 409.6 g/mol
InChI Key: GTJOFEOXIDDTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is a compound that combines the structural features of thiazole and sulfonamide groups. These groups are known for their significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide typically involves the reaction of thiazole derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane and disrupt its integrity, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide is unique due to the presence of the decanamide moiety, which may enhance its lipophilicity and membrane-penetrating ability. This structural feature distinguishes it from other thiazole and sulfonamide derivatives and may contribute to its distinct biological activities .

Properties

Molecular Formula

C19H27N3O3S2

Molecular Weight

409.6 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]decanamide

InChI

InChI=1S/C19H27N3O3S2/c1-2-3-4-5-6-7-8-9-18(23)21-16-10-12-17(13-11-16)27(24,25)22-19-20-14-15-26-19/h10-15H,2-9H2,1H3,(H,20,22)(H,21,23)

InChI Key

GTJOFEOXIDDTAL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

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